Zinc ethyl phosphate

Coordination chemistry Lubricant additives Hybrid materials

Researchers seeking a sulfur-free anti-wear additive often face issues with ZDDP-induced silver corrosion and catalyst poisoning. Zinc ethyl phosphate (CAS 16527-81-4) solves this with a discrete ionic structure distinct from insoluble inorganic phosphates or polymeric zinc dialkyl phosphates. Key procurement data points to request include: - Four-ball wear scar (ASTM D4172) and copper corrosion (ASTM D130) data for tribological validation. - Gel time vs. temperature profiles and DSC cure kinetics for 1K coating latency assessment. - Trace metal analysis (ICP-OES) and XRD pattern to ensure batch-to-batch consistency for materials synthesis.

Molecular Formula C2H5O4PZn
Molecular Weight 189.4 g/mol
CAS No. 16527-81-4
Cat. No. B099116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc ethyl phosphate
CAS16527-81-4
Molecular FormulaC2H5O4PZn
Molecular Weight189.4 g/mol
Structural Identifiers
SMILESCCOP(=O)([O-])[O-].[Zn+2]
InChIInChI=1S/C2H7O4P.Zn/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5);/q;+2/p-2
InChIKeyUACZWEHNJDEXJP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Ethyl Phosphate Identity and Physicochemical Profile


Zinc ethyl phosphate (CAS 16527‑81‑4), systematically named phosphoric acid monoethyl ester zinc salt (1:1), is a member of the zinc monoalkyl phosphate family with molecular formula C₂H₅O₄PZn and a molecular weight of 189.4 g/mol . Unlike anhydrous zinc phosphate networks, this compound features a discrete ionic structure in which each zinc(II) cation is associated with monoethyl phosphate anions, conferring distinct solubility and reactivity characteristics [1]. It is supplied as a research‑grade solid with typical purity of 95%, and its primary procurement relevance lies in applications where the combination of a short ethyl alkyl chain, a phosphate ester moiety, and a divalent zinc centre is specifically required—a profile not replicated by inorganic zinc phosphate or zinc dialkyl phosphates [2].

Why Zinc Ethyl Phosphate Cannot Be Substituted


In‑class zinc phosphates cannot be interchanged because the monoethyl phosphate ligand imparts a unique balance of hydrophilicity, metal‑chelation geometry, and thermal reactivity that differs fundamentally from both inorganic zinc phosphate (Zn₃(PO₄)₂, which is insoluble in organic media and lacks organic functionality) and longer‑chain zinc monoalkyl phosphates (e.g., zinc mono‑2‑ethylhexylphosphate), whose bulkier alkyl groups reduce aqueous solubility and alter coordination behaviour [1][2]. Even the closely related zinc diethyl phosphate forms a one‑dimensional coordination polymer rather than a discrete salt, demonstrating that the degree of esterification dictates solid‑state architecture and dissolution behaviour [3]. These structural divergences translate into measurable differences in anti‑wear film formation, catalytic latency, and compatibility with polar formulation components—making direct substitution without re‑optimisation a significant technical risk [1][4].

Quantitative Differentiation Evidence


Organic-Phase Solubility vs. Inorganic Zinc Phosphate

While inorganic zinc phosphate (Zn₃(PO₄)₂) is virtually insoluble in organic solvents, zinc ethyl phosphate demonstrates measurable solubility in polar and non‑polar organic media. Although direct quantitative solubility data for the monoethyl ester are not yet published, the structurally characterised zinc diethyl phosphate analogue, Zn(O₂P(OC₂H₅)₂)₂, is soluble and recrystallisable from several polar and non‑polar solvents, and ¹H and ³¹P NMR evidence indicates that it retains a polymeric state in solution [1]. The monoethyl variant is expected to exhibit even higher polarity and hydrogen‑bonding capacity owing to the presence of a free P–OH group, suggesting enhanced solubility in alcohols and water‑miscible solvents compared to both the inorganic phosphate and the fully esterified diethyl analogue [2].

Coordination chemistry Lubricant additives Hybrid materials

Latent Crosslinking Catalyst vs. Tertiary Amine Catalysts

US Patent 6,335,304 discloses that zinc alkyl acid phosphates—a class that includes zinc ethyl phosphate—catalyse the epoxy‑carboxyl/anhydride reaction while maintaining room‑temperature stability of the reactive mixture, avoiding the yellowing and blistering defects observed with conventional tertiary amine catalysts [1]. The patent exemplifies that zinc 2‑ethylhexyl acid phosphate at 0.5–2.0 wt% loading yields a pot life exceeding 24 h at 25°C, whereas equivalent tertiary amine‑catalysed formulations gel within 2–6 h [1]. Although the ethyl homologue is not explicitly tested in the patent, the structure‑activity principle—that the Zn²⁺ counterion and the phosphate ester group jointly confer latency—is general across C₁–C₈ alkyl chains, positioning zinc ethyl phosphate as a candidate for low‑temperature cure profiles where longer alkyl chains may retard activity excessively [2].

Epoxy coatings Latent catalysts One‑component formulations

Sulfur-Free Antiwear Performance vs. ZDDP

A 1969 study demonstrated that zinc salts of monoalkyl phosphates provide high critical antiwear loads in gear oil when evaluated by the Soda four‑ball machine [1]. Among the tested salts, zinc mono‑oleylphosphate and zinc mono‑2‑ethylhexylphosphate exhibited excellent antiwear properties [1]. More recent work on the structurally analogous zinc dialkyl phosphate (ZP) class shows that ZP forms a tribofilm with antiwear performance comparable to ZDDP under a Hertzian contact pressure of 0.9 GPa, while being sulfur‑free—a critical advantage for applications where sulfur‑based additives cause corrosion or catalyst poisoning [2]. The monoethyl derivative is expected to generate a thinner, more uniform tribofilm due to its lower molecular weight and higher phosphorus content per unit mass, although direct comparative wear‑scar data for zinc ethyl phosphate specifically have not been located in the open literature.

Tribology Antiwear additives Sulfur‑free lubricants

Solid-State Architecture vs. Zinc Diethyl Phosphate

The fully esterified zinc diethyl phosphate, Zn(O₂P(OC₂H₅)₂)₂, crystallises as a one‑dimensional inorganic polymer with vertex‑linked ZnO₄ and PO₄ tetrahedra forming four‑ring chains; TGA/DSC shows melting followed by decomposition to Zn(PO₃)₂ [1]. In contrast, the monoester zinc ethyl phosphate (1:1 salt) is a discrete ionic solid with a different connectivity pattern, as evidenced by its distinct SMILES representation (CCOP([O-])([O-])=O.[Zn+2]) and registry in the NITE chemical database as a non‑polymeric substance [2]. While specific TGA/DSC data for the monoester have not been published, the structural difference implies a lower decomposition onset temperature and a different residue composition (likely Zn₂P₂O₇ rather than Zn(PO₃)₂), which is critical when the compound is used as a precursor for zinc phosphate ceramics or as a thermal stabiliser in polymers [3].

Crystal engineering Zincophosphate frameworks Thermal analysis

Counter-Cation Chelation and Lewis Acidity

Ethyl phosphate salts with monovalent cations (Na⁺, K⁺, NH₄⁺) are highly water‑soluble and lack Lewis acidity, limiting their utility in catalytic and surface‑binding applications. Zinc ethyl phosphate, by virtue of the divalent Zn²⁺ centre, provides Lewis acidic sites capable of coordinating to epoxy oxygen atoms and carboxylate groups, as exploited in the crosslinking catalyst patent [1]. Comparative complexation constants for Zn²⁺ vs. Mg²⁺ and Ca²⁺ with phosphate esters indicate that Zn²⁺ forms complexes with association constants >100 M⁻¹, approximately one to two orders of magnitude stronger than Mg²⁺ and Ca²⁺ analogues [2]. This enhanced binding translates to more efficient catalysis and stronger adhesion to metal oxide surfaces in coating applications, providing a quantifiable rationale for selecting the zinc salt over sodium or ammonium ethyl phosphate when interfacial activity is required [1][2].

Metal chelation Lewis acid catalysis Formulation compatibility

Limitations in Direct Comparative Data

A systematic search of the primary literature and patent databases reveals that direct, head‑to‑head quantitative comparisons between zinc ethyl phosphate (CAS 16527‑81‑4) and its closest structural or functional analogues are scarce. No study has been identified that simultaneously reports quantitative performance data (e.g., wear scar diameter, catalytic turnover frequency, corrosion inhibition efficiency) for zinc ethyl phosphate alongside a named comparator under identical experimental conditions. The evidence presented herein therefore relies predominantly on class‑level inference from zinc monoalkyl and dialkyl phosphates, cross‑study comparisons of metal‑phosphate binding affinities, and structural extrapolation from the well‑characterised zinc diethyl phosphate system. Users should treat the quantitative differentiation claims as indicative rather than definitive and are strongly encouraged to request custom comparative testing from suppliers before committing to large‑scale procurement. This evidence gap itself constitutes a differentiation factor: the scarcity of published data creates an opportunity for first‑mover advantage in patenting application‑specific formulations containing zinc ethyl phosphate [1].

Evidence gap Procurement diligence Analytical characterisation

Procurement-Relevant Application Scenarios


Sulfur-Free Lubricant Additive for Silver-Compatible Oils

Zinc ethyl phosphate offers a sulfur‑free alternative to ZDDP for antiwear protection in lubricants where sulfur‑induced silver corrosion or catalyst poisoning is unacceptable [1]. Its lower molecular weight and higher phosphorus content (≈16.3 wt% P) compared to zinc dialkyl phosphates with C₆–C₁₈ chains may enable thinner, more uniform tribofilm formation, although direct experimental confirmation is needed [2]. Procurement should include a request for four‑ball wear scar data (ASTM D4172) and copper corrosion testing (ASTM D130) from the supplier.

Latent Catalyst for One-Component Epoxy Coatings

Building on the demonstrated latency of zinc alkyl acid phosphates in epoxy‑carboxyl/anhydride systems [1], zinc ethyl phosphate is a candidate catalyst for 1K coating formulations requiring >24 h pot life at 25°C with rapid cure at elevated temperature (e.g., 120–150°C). The short ethyl chain is expected to minimise plasticisation of the cured matrix relative to longer‑chain analogues. Users should request gel time vs. temperature profiles and DSC cure kinetic data for their specific resin system.

Sol-Gel Precursor for Zinc Phosphate-Based Materials

The discrete ionic nature of zinc ethyl phosphate, combined with its solubility in polar solvents, makes it a suitable precursor for sol‑gel routes to zinc phosphate glasses, ceramics, and hybrid organic‑inorganic materials [1]. Unlike inorganic zinc phosphate, which requires strong acid dissolution, zinc ethyl phosphate can be hydrolysed under mild conditions to generate Zn²⁺ and ethyl phosphate species. Procurement specifications should include trace metal analysis (ICP‑OES) and XRD pattern verification to ensure batch‑to‑batch consistency for reproducible materials synthesis.

Model Compound for Metal-Phosphate Interaction Studies

Zinc ethyl phosphate serves as a structurally simple model for investigating Zn²⁺–organophosphate binding thermodynamics and hydrolysis kinetics relevant to enzyme active sites, soil chemistry, and wastewater treatment [1]. Its well‑defined 1:1 stoichiometry and the absence of steric hindrance from bulky alkyl groups make it preferable to zinc glycerophosphate or zinc phytate for fundamental mechanistic studies. Researchers should request purity certificates (HPLC, elemental analysis) and moisture content data when ordering.

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